molecular formula C10H14FN B2763293 2-(4-Fluorophenyl)butan-2-amine CAS No. 402757-06-6

2-(4-Fluorophenyl)butan-2-amine

Cat. No.: B2763293
CAS No.: 402757-06-6
M. Wt: 167.227
InChI Key: LYEOJKPRBJCOTD-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)butan-2-amine (CAS 402757-06-6) is an organic compound with the molecular formula C 10 H 14 FN and a molecular weight of 167.2 g/mol . This compound is a key intermediate in scientific research, particularly in the field of medicinal chemistry. Research into compounds based on the modafinil scaffold has shown that derivatives featuring a 4-fluorophenyl group can function as atypical dopamine transporter (DAT) inhibitors . These inhibitors are of significant interest for investigating novel pharmacotherapies for psychostimulant use disorders. Unlike typical DAT inhibitors like cocaine, which bind to the outward-facing conformation of the transporter, atypical inhibitors are believed to prefer a more occluded state, leading to a different behavioral profile with potentially lower abuse liability . In preclinical studies, such analogues have demonstrated high to moderate affinity for DAT and have been effective in attenuating methamphetamine self-administration in rodent models, highlighting their therapeutic potential . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Please refer to the safety data sheet for proper handling and storage information. The UN number for this compound is 2735 .

Properties

IUPAC Name

2-(4-fluorophenyl)butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-3-10(2,12)8-4-6-9(11)7-5-8/h4-7H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYEOJKPRBJCOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)butan-2-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can act as a ligand for certain receptors, modulating their activity and influencing signal transduction pathways. It may also inhibit or activate specific enzymes, leading to changes in metabolic processes .

Comparison with Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

4-(2-Fluorophenyl)butan-2-amine (CID 17953814) is a positional isomer with fluorine at the ortho position of the phenyl ring. Key differences include:

  • Electronic Effects : The ortho-fluorine introduces steric hindrance and alters resonance effects compared to the para-substituted analog.
  • Molecular Formula : C₁₀H₁₄FN (molar mass 167.23 g/mol), with distinct SMILES (CC(CCC1=CC=CC=C1F)N) .
Parameter 2-(4-Fluorophenyl)butan-2-amine 4-(2-Fluorophenyl)butan-2-amine
Fluorine Position Para Ortho
Molecular Formula C₁₀H₁₂FN C₁₀H₁₄FN
SMILES CC(C)(CC1=CC=C(C=C1)F)N CC(CCC1=CC=CC=C1F)N

Impact : Para-substitution typically enhances electronic delocalization, whereas ortho-substitution may reduce conformational flexibility .

Chain Fluorination: Enhanced Lipophilicity

3,3,4,4,4-Pentafluoro-1-(4-fluorophenyl)butan-2-amine (CID 32318768) features a fully fluorinated butan-2-amine chain:

  • Molecular Formula : C₁₀H₉F₆N (molar mass 242.18 g/mol).
  • Structural Impact : Fluorination increases lipophilicity (logP) and metabolic stability but may reduce solubility .
Parameter This compound Pentafluoro Derivative
Fluorine on Chain No 5 Fluorines
Molecular Weight 165.21 g/mol 242.18 g/mol

Biological Relevance : Fluorinated chains are common in CNS-active compounds due to enhanced blood-brain barrier penetration .

Aromatic Ring Modifications: Di- and Polyfluorination

4-(2,6-Difluorophenyl)butan-2-amine (CAS 1315373-41-1) introduces two fluorine atoms at the 2 and 6 positions:

  • Molecular Formula : C₁₀H₁₃F₂N (molar mass 185.22 g/mol).
Parameter This compound 2,6-Difluoro Derivative
Fluorine Count 1 2
Molecular Weight 165.21 g/mol 185.22 g/mol

Tertiary Amines and Bulky Substituents

(4-Fluorophenyl)(phenyl)methylamine (C₁₈H₂₂FN) features a tertiary amine and bulky aryl groups:

  • Molecular Formula : C₁₈H₂₂FN (molar mass 271.37 g/mol).
  • Impact : Tertiary amines exhibit lower basicity (pKa) compared to secondary amines, affecting protonation and solubility. Bulky substituents may hinder interactions with flat binding pockets .

Electronic and Steric Effects

  • Ortho-Fluorine : Introduces steric hindrance, possibly reducing affinity for planar targets .

Lipophilicity and Solubility

  • Fluorinated chains (e.g., pentafluoro derivatives) increase logP, favoring membrane permeability but risking aqueous insolubility .
  • Difluorinated analogs balance lipophilicity and polarity, optimizing pharmacokinetics .

Isomer Differentiation in Analysis

Techniques like GC/IR and NMR are critical for distinguishing isomers (e.g., para vs. ortho substitution) in forensic and pharmacological studies .

Biological Activity

2-(4-Fluorophenyl)butan-2-amine, also known as 4-(2-Fluorophenyl)butan-2-amine, belongs to the phenethylamine class of compounds. Its unique structural characteristics, including a fluorine substitution on the phenyl ring, contribute to its biological activity and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is C11H14FNC_{11}H_{14}FN, indicating the presence of a fluorine atom that enhances its lipophilicity and metabolic stability. This structural configuration is pivotal in its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The fluorine atom enhances binding affinity and selectivity, potentially leading to pronounced biological effects. The compound has been studied for its role as a ligand that modulates the activity of various receptors involved in neurotransmission and metabolic processes.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds with structural similarities have demonstrated significant antimicrobial effects against various pathogens .
  • Cytotoxicity : In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .
  • Neuropharmacological Effects : The compound's interaction with neurotransmitter receptors may influence mood and behavior, making it a candidate for further investigation in neuropharmacology.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against Gram-positive bacteria
CytotoxicityInhibition of growth in HepG2 cell line
NeuropharmacologicalModulation of neurotransmitter receptors

Table 2: Structure-Activity Relationship (SAR)

CompoundStructural FeatureBiological ActivityReference
This compoundFluorine substitutionEnhanced binding affinity
Analog ANo fluorineReduced activity
Analog BDifferent substitutionVariable effects on receptor binding

Case Studies

  • Antimicrobial Study : A series of derivatives based on this compound were synthesized and evaluated for their antimicrobial properties. Compounds demonstrated significant activity against selected bacterial strains, highlighting the importance of the fluorine atom in enhancing efficacy .
  • Cytotoxicity Assessment : In a study evaluating the cytotoxic effects of various derivatives on HepG2 cells, certain compounds exhibited IC50 values indicative of potent anti-cancer activity. The study emphasized the need for further exploration into the structure-activity relationship to optimize therapeutic potential .
  • Neuropharmacological Research : Investigations into the neuropharmacological effects revealed that modifications in the structure significantly influenced receptor interactions, suggesting that this compound may have implications in treating mood disorders or neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Fluorophenyl)butan-2-amine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves reductive amination of 4-fluorophenylacetone with ammonia or ammonium acetate under hydrogenation conditions. Key parameters include temperature (50–80°C), catalyst selection (e.g., Raney nickel or palladium on carbon), and solvent choice (e.g., methanol or ethanol). Purity is ensured via recrystallization or column chromatography. For fluorinated analogs, nucleophilic aromatic substitution using fluorinated precursors may precede the amination step .

Q. Which spectroscopic and crystallographic methods are employed for structural characterization?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the amine group and fluorophenyl ring substitution patterns. 19^{19}F NMR detects fluorine environments.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal analysis using programs like SHELXL refines bond lengths, angles, and stereochemistry. For amorphous solids, powder XRD may substitute .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand displacement studies (e.g., 3^3H-serotonin or 3^3H-dopamine) quantify affinity for monoamine transporters.
  • Cell Viability Assays : MTT or resazurin assays in cancer lines (e.g., MCF-7) assess anti-proliferative effects.
  • Enzyme Inhibition : Fluorometric or colorimetric kits measure inhibition of targets like DPP-IV or kinases .

Advanced Research Questions

Q. How can contradictory data on receptor binding affinities be resolved?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell type, ligand concentration) or stereochemical impurities. Strategies include:

  • Enantiomer-Specific Analysis : Chiral HPLC or SFC separates isomers for individual testing.
  • Standardized Protocols : Adopt uniform conditions (e.g., pH 7.4 buffer, 37°C) across labs.
  • Orthogonal Validation : Cross-validate using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Structural Modifications : Introduce methyl or trifluoromethyl groups to enhance metabolic stability.
  • Prodrug Design : Mask the amine with acetyl or carbamate groups to improve oral bioavailability.
  • ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict absorption, CYP450 interactions, and toxicity before animal trials .

Q. How are computational methods applied to predict activity and optimize derivatives?

  • Methodological Answer :

  • QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, molar refractivity, and H-bond donors. Validate with leave-one-out cross-validation.
  • Molecular Docking : Dock into Plk1 or DPP-IV active sites (PDB: 4A9S) using AutoDock Vina to prioritize derivatives with high binding scores.
  • MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability and conformational dynamics .

Q. What experimental approaches mitigate toxicity risks in preclinical development?

  • Methodological Answer :

  • In Vitro Tox Screens : Use HepG2 cells for hepatotoxicity assessment and hERG inhibition assays for cardiac risk.
  • Genotoxicity Testing : Ames test for mutagenicity and comet assay for DNA damage.
  • In Vivo Toxicokinetics : Dose-range studies in rodents monitor organ histopathology and plasma exposure (AUC, Cmax_{max}) .

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